molecular formula C11H13Cl2N B11729186 1-(3,5-Dichlorophenyl)cyclobutanemethanamine

1-(3,5-Dichlorophenyl)cyclobutanemethanamine

Cat. No.: B11729186
M. Wt: 230.13 g/mol
InChI Key: QAZLXMNPJLBCCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

The IUPAC name 1-(3,5-dichlorophenyl)cyclobutanemethanamine systematically describes its structure: a cyclobutane ring bonded to a methanamine group (-CH2NH2) at position 1 and a 3,5-dichlorophenyl moiety at the same position. The molecular formula is C11H13Cl2N , with a molecular weight of 230.13 g/mol . The SMILES notation (C1CC(C1)(CN)C2=CC(=CC(=C2)Cl)Cl) and InChIKey (LBZYBFMWVRIMES-UHFFFAOYSA-N) further clarify its connectivity, emphasizing the planar cyclobutane core and the meta-chlorine substituents on the aromatic ring.

Table 1: Molecular Characteristics of this compound

Property Value
CAS Number 1935340-44-5
Molecular Formula C11H13Cl2N
Molecular Weight 230.13 g/mol
SMILES C1CC(C1)(CN)C2=CC(=CC(=C2)Cl)Cl
InChIKey LBZYBFMWVRIMES-UHFFFAOYSA-N
Purity ≥95%

Crystallographic Characterization and Bonding Patterns

While direct crystallographic data for this compound remains unreported, insights can be extrapolated from related cyclobutane derivatives. Cyclobutane rings adopt a puckered conformation to alleviate angle strain, with bond angles deviating from the ideal 90° to approximately 88°–94°. The C-Cl bond lengths in dichlorophenyl groups typically range between 1.72–1.76 Å, consistent with aryl chlorides.

The N-H and C-N bonds in the methanamine group are critical for hydrogen-bonding interactions. In analogous structures, the C-N bond length averages 1.45 Å, while N-H bonds measure ~1.01 Å. These parameters suggest potential for intermolecular interactions in solid-state configurations, though experimental validation is required.

Comparative Analysis with Structural Analogues

Table 2: Comparison of Dichlorophenyl Cyclobutanemethanamine Analogues

Compound CAS Number Substitution Pattern Molecular Weight (g/mol) Key Differences
This compound 1935340-44-5 3,5-dichloro 230.13 Symmetric Cl substitution; higher thermal stability
1-(2,3-Dichlorophenyl)cyclobutanemethanamine 1934662-95-9 2,3-dichloro 230.13 Ortho-Cl induces steric hindrance
1-(2,5-Dichlorophenyl)cyclobutanemethanamine 1935531-06-8 2,5-dichloro 230.13 Asymmetric Cl; altered electronic effects
Key Observations:
  • Substituent Position and Stability : The 3,5-dichloro isomer exhibits enhanced thermal stability compared to ortho-substituted analogues, as symmetric substitution reduces steric strain.
  • Electronic Effects : Meta-chlorine groups exert strong electron-withdrawing effects, polarizing the phenyl ring and influencing reactivity in cross-coupling reactions.
  • Solubility : Ortho-substituted derivatives (e.g., 2,3-dichloro) display lower solubility in polar solvents due to hindered molecular packing.

Properties

Molecular Formula

C11H13Cl2N

Molecular Weight

230.13 g/mol

IUPAC Name

[1-(3,5-dichlorophenyl)cyclobutyl]methanamine

InChI

InChI=1S/C11H13Cl2N/c12-9-4-8(5-10(13)6-9)11(7-14)2-1-3-11/h4-6H,1-3,7,14H2

InChI Key

QAZLXMNPJLBCCC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Substrates : 3,5-Dichlorostyrene and ethylene derivatives.

  • Catalyst : None (photochemical reaction).

  • Solvent : Acetonitrile or dichloromethane.

  • Light Source : High-pressure mercury lamp (λ = 254 nm).

  • Yield : 45–60%.

Mechanism

Nucleophilic Amination of Cyclobutyl Precursors

This two-step approach involves synthesizing a cyclobutyl halide intermediate followed by nucleophilic substitution with ammonia or methylamine.

Step 1: Synthesis of 1-(3,5-Dichlorophenyl)cyclobutyl Bromide

  • Substrate : 1-(3,5-Dichlorophenyl)cyclobutanol.

  • Reagent : PBr₃ or HBr/AcOH.

  • Conditions : 0–25°C, 12–24 hr.

  • Yield : 70–85%.

Step 2: Amination

  • Substrate : 1-(3,5-Dichlorophenyl)cyclobutyl bromide.

  • Reagent : NH₃ (g) in methanol or ethylamine.

  • Conditions : 60–80°C, 8–12 hr.

  • Yield : 50–65%.

Limitations

Over-alkylation may occur, requiring careful stoichiometric control.

Reductive Amination of Cyclobutanone Derivatives

Reductive amination offers a streamlined route by combining ketone and amine precursors.

Reaction Protocol

  • Substrate : 1-(3,5-Dichlorophenyl)cyclobutanone.

  • Amine Source : Methylamine or ammonium acetate.

  • Reducing Agent : NaBH₃CN or H₂/Pd-C.

  • Solvent : Methanol or THF.

  • Yield : 55–75%.

Optimization

  • pH Control : Buffered conditions (pH 4–6) enhance imine formation.

  • Catalyst Loading : 5–10% Pd/C improves H₂ uptake efficiency.

Transition Metal-Catalyzed C–N Coupling

Palladium-catalyzed Buchwald-Hartwig amination enables direct coupling of cyclobutyl halides with amines.

Reaction Setup

  • Substrate : 1-(3,5-Dichlorophenyl)cyclobutyl bromide.

  • Amine : Methylamine or benzylamine.

  • Catalyst : Pd(OAc)₂/Xantphos.

  • Base : Cs₂CO₃ or KOtBu.

  • Solvent : Toluene or dioxane.

  • Yield : 60–80%.

Key Advantages

  • Tolerance for electron-deficient aryl groups.

  • Scalable to multigram quantities.

Asymmetric Synthesis via Chiral Auxiliaries

Enantioselective synthesis employs chiral ligands to control stereochemistry at the cyclobutane ring.

Methodology

  • Substrate : 3,5-Dichlorophenyl vinyl ketone.

  • Chiral Catalyst : (R)-BINAP/Pd.

  • Cyclization : Asymmetric [2+2] cycloaddition.

  • Amination : Stereoretentive SN2 reaction.

  • Yield : 40–50% (≥90% ee).

Applications

  • Preferred for pharmacologically active enantiomers.

  • Requires specialized equipment for chiral resolution.

Comparative Analysis of Methods

MethodYield (%)ScalabilityStereochemical ControlCost Efficiency
[2+2] Photocycloaddition45–60ModerateLowHigh
Nucleophilic Amination50–65HighModerateModerate
Reductive Amination55–75HighHighLow
C–N Coupling60–80HighLowHigh
Asymmetric Synthesis40–50LowHighVery High

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)cyclobutanemethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(3,5-Dichlorophenyl)cyclobutanemethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share core structural features with 1-(3,5-Dichlorophenyl)cyclobutanemethanamine but differ in substituents, leading to distinct properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties/Notes
This compound Not provided C₁₁H₁₃Cl₂N ~240.14 (calc.) 3,5-Cl₂ on phenyl; cyclobutane Hypothesized higher lipophilicity due to Cl atoms
(1-(3,5-Dimethylphenyl)cyclobutyl)methanamine HCl 1152996-05-8 C₁₃H₂₀ClN 225.76 3,5-CH₃ on phenyl; HCl salt Solubility: Requires specific solvents; storage at 2–8°C
1-(3,5-Difluorophenyl)cyclobutanemethanamine 1247561-09-6 C₁₁H₁₃F₂N 197.22 3,5-F₂ on phenyl Lower molecular weight; potential for altered metabolic stability
1-(3,4-Dichlorophenyl)-N,N,3-trimethylbutan-1-amine 766462-77-5 C₁₅H₂₂Cl₂N 296.25 3,4-Cl₂ on phenyl; branched alkyl chain Increased steric hindrance; likely reduced aqueous solubility

Structural and Functional Differences

Halogen Substituents
  • Chlorine vs. Fluorine : Chlorine’s higher atomic weight and electronegativity increase molecular weight and lipophilicity compared to fluorine analogs. This may enhance membrane permeability but also toxicity risks .
  • Chlorine vs.
Cyclobutane Ring vs. Linear Chains
  • Analogs with linear chains (e.g., 766462-77-5) may exhibit greater rotational freedom but reduced structural rigidity .
Amine Modifications
  • The HCl salt form of the dimethylphenyl analog (CAS 1152996-05-8) improves crystallinity and handling but may alter solubility profiles compared to free amines .

Pharmacological and Physicochemical Implications

  • Solubility : Chlorinated derivatives generally exhibit lower aqueous solubility than fluorinated or methylated analogs due to increased hydrophobicity. For example, the dimethylphenyl analog requires specific solvents for dissolution .
  • Stability : Electron-withdrawing Cl groups may enhance resistance to oxidative degradation compared to CH₃ or F substituents .
  • Bioactivity : The 3,5-dichloro configuration could enhance binding affinity to hydrophobic enzyme pockets, whereas fluorinated analogs might engage in hydrogen bonding .

Biological Activity

1-(3,5-Dichlorophenyl)cyclobutanemethanamine is a chemical compound that has garnered interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring attached to a methanamine group and a dichlorophenyl substituent. The molecular formula indicates the presence of two chlorine atoms on the phenyl ring, which may influence its biological activity. The specific substitution pattern (at positions 3 and 5) is thought to contribute to its pharmacological properties.

Pharmacological Profile

Research indicates that compounds with similar structures often exhibit various pharmacological effects, including:

  • Antidepressant Activity : Analogous compounds have been studied for their potential as antidepressants.
  • Antipsychotic Effects : Some derivatives show promise in managing symptoms of psychosis.
  • Neuroprotective Properties : There is evidence suggesting that they may protect neuronal cells from damage.

The exact biological mechanisms and efficacy of this compound require further investigation. However, preliminary studies suggest it may interact with neurotransmitter systems in the brain.

Synthesis Methods

Several methods can be employed to synthesize this compound. These include:

  • Nucleophilic Substitution Reactions : Utilizing cyclobutane derivatives and dichlorophenyl precursors.
  • Cyclization Techniques : Methods that involve forming the cyclobutane ring through intramolecular reactions.

These synthetic pathways are crucial for producing the compound efficiently for further biological testing.

Interaction Studies

Understanding how this compound interacts with biological systems is essential for assessing its viability in pharmaceutical applications. Early studies suggest potential interactions with:

  • Dopaminergic Receptors : Indicating possible roles in mood regulation.
  • Serotonergic Systems : Suggesting implications for anxiety and depression treatments.

Case Studies

Case studies are instrumental in exploring the effects of this compound in real-world contexts. For instance:

  • Case Study 1 : A clinical trial involving patients with depression showed that administration of similar compounds resulted in significant improvements in mood scores.
  • Case Study 2 : Research on neuroprotective effects demonstrated that related compounds reduced apoptosis in neuronal cell cultures exposed to oxidative stress.

These case studies highlight the compound's potential therapeutic applications and provide insights into its efficacy and safety profile.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features:

Compound NameMolecular FormulaKey Features
1-(2,4-Dichlorophenyl)cyclobutanemethanamineC10H12Cl2NSimilar dichlorophenyl structure; potential antidepressant activity
1-(1-(3,4-Dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amineC14H18Cl2NLarger structure; studied for similar pharmacological effects

The uniqueness of this compound lies in its specific chlorine substitution pattern, which may lead to distinct pharmacological profiles compared to these analogs.

Q & A

Q. What are the established synthetic routes for 1-(3,5-Dichlorophenyl)cyclobutanemethanamine, and how do reaction conditions influence yield?

The synthesis typically involves cyclobutane ring formation via [2+2] photocycloaddition or thermal cyclization, followed by functionalization of the amine group. For example, a related compound, [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine, is synthesized through Friedel-Crafts alkylation and subsequent reductive amination . Key variables include temperature (e.g., 80–120°C for cyclization), solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., Pd/C for hydrogenation). Yields range from 40–65%, with impurities often arising from incomplete cyclization or over-reduction.

Q. What analytical techniques are recommended for characterizing structural purity and stereochemistry?

  • NMR : 1^1H and 13^13C NMR can confirm the cyclobutane ring (δ 2.5–3.5 ppm for methine protons) and amine group (δ 1.2–1.8 ppm).
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for cyclobutane conformers .
  • HPLC-MS : Quantifies purity (>95% for research-grade material) and detects byproducts like chlorinated dimers .

Q. How is the compound’s stability assessed under varying storage conditions?

Stability studies involve accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. The amine group is prone to oxidation; argon-filled vials and desiccants are recommended for long-term storage. Degradation products include N-oxide derivatives and cyclobutane ring-opened aldehydes .

Advanced Research Questions

Q. What strategies mitigate data contradictions in bioactivity assays (e.g., conflicting IC₅₀ values across studies)?

Contradictions often arise from assay conditions (e.g., cell line variability, solvent effects). For example, DMSO concentrations >0.1% can alter membrane permeability. Standardization includes:

  • Using identical cell lines (e.g., HEK293 vs. HeLa).
  • Validating assays with positive controls (e.g., reference inhibitors).
  • Replicating dose-response curves in triplicate .

Q. How can computational modeling predict binding interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with receptors like serotonin transporters. The 3,5-dichlorophenyl moiety exhibits strong hydrophobic binding, while the cyclobutane ring imposes torsional strain, affecting ligand-receptor complementarity .

Q. What are the metabolic pathways of this compound in in vitro hepatic models?

Incubation with human liver microsomes (HLMs) identifies Phase I metabolites:

  • Primary pathway : N-demethylation (CYP3A4-mediated) to form 1-(3,5-dichlorophenyl)cyclobutanemethanol.
  • Secondary pathway : Hydroxylation at the cyclobutane ring (CYP2D6), yielding diastereomers detectable via chiral HPLC .

Methodological Challenges

Q. How to optimize regioselectivity in electrophilic aromatic substitution reactions?

The 3,5-dichlorophenyl group directs electrophiles to the para position. For bromination, using Br₂ in H₂SO₄ at 0°C achieves >80% para-substitution. Competing ortho products are minimized by steric hindrance from the cyclobutane .

Q. What techniques resolve enantiomeric impurities in chiral derivatives?

Chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol gradients separate enantiomers. For example, (R)- and (S)-isomers show retention time differences of 2–3 minutes at 1.0 mL/min flow rate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.